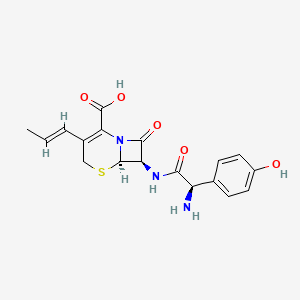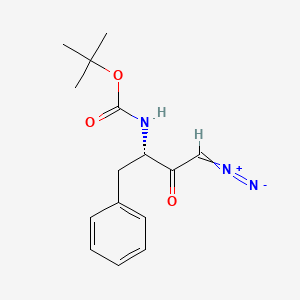
4-(Methoxy(methyl)amino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methoxy(methyl)amino)-4-oxobutanoic acid, also known as MMBOA, is a compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. MMBOA is a derivative of the amino acid tryptophan and is synthesized through a complex process.
Mecanismo De Acción
The exact mechanism of action of 4-(Methoxy(methyl)amino)-4-oxobutanoic acid is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in various metabolic pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that this compound can reduce tumor growth and inflammation in animal models. This compound has also been shown to have antifungal and antibacterial properties, making it a potential alternative to traditional pesticides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(Methoxy(methyl)amino)-4-oxobutanoic acid in lab experiments is its potential to inhibit the activity of specific enzymes involved in various metabolic pathways. This can provide insight into the mechanisms behind various diseases and conditions. However, one limitation of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several potential future directions for 4-(Methoxy(methyl)amino)-4-oxobutanoic acid research. One direction is to further study its potential applications in medicine, particularly in the treatment of neurodegenerative diseases. Another direction is to study its potential as an alternative to traditional pesticides in agriculture. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
4-(Methoxy(methyl)amino)-4-oxobutanoic acid is synthesized through the condensation of indole-3-pyruvic acid and S-methylmethionine. The process involves several steps, including the conversion of indole-3-pyruvic acid to indole-3-acetaldehyde, which is then converted to indole-3-acetonitrile. The nitrile group is then reduced to an amine group, and the resulting compound is methylated to produce S-methylmethionine. The final step involves the condensation of S-methylmethionine and indole-3-acetonitrile to produce this compound.
Aplicaciones Científicas De Investigación
4-(Methoxy(methyl)amino)-4-oxobutanoic acid has been studied for its potential applications in medicine and agriculture. In medicine, this compound has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential to treat neurodegenerative diseases, such as Alzheimer's and Parkinson's. In agriculture, this compound has been shown to have antifungal and antibacterial properties, making it a potential alternative to traditional pesticides.
Propiedades
IUPAC Name |
4-[methoxy(methyl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-7(11-2)5(8)3-4-6(9)10/h3-4H2,1-2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSSMLPKCUSFMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCC(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-RuCl[(p-cymene)(BINAP)]Cl](/img/structure/B1142122.png)
![Chlorobis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1142125.png)



![4-[(Z)-2-Methoxyvinyl]pyridine](/img/structure/B1142137.png)
![Cytidine, N-acetyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-](/img/structure/B1142138.png)
![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B1142142.png)
